Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)-
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Overview
Description
Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- is an organic compound with the molecular formula C15H24 It is a cycloalkane derivative characterized by a seven-membered ring with various substituents, including ethenyl, methyl, methylene, and methylpropenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cycloheptane and appropriate alkylating agents.
Alkylation: The cycloheptane undergoes alkylation reactions to introduce the ethenyl, methyl, methylene, and methylpropenyl groups. This step often requires the use of strong bases and alkyl halides.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into saturated derivatives.
Substitution: The compound can participate in substitution reactions with halogens or other electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Cl2, Br2), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a model compound for studying the behavior of cycloalkanes and their interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)-
- Cyclooctane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)-
- Cyclopentane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)-
Uniqueness
Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered (cyclohexane) and eight-membered (cyclooctane) counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
826337-63-7 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1-ethenyl-1-methyl-4-methylidene-2-(2-methylprop-1-enyl)cycloheptane |
InChI |
InChI=1S/C15H24/c1-6-15(5)9-7-8-13(4)11-14(15)10-12(2)3/h6,10,14H,1,4,7-9,11H2,2-3,5H3 |
InChI Key |
UWEJZLPARNBCBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1CC(=C)CCCC1(C)C=C)C |
Origin of Product |
United States |
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